prop-2-enyl (E)-2-[(2-bromobenzoyl)amino]-3-(4-methoxyphenyl)prop-2-enoate
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Overview
Description
Prop-2-enyl (E)-2-[(2-bromobenzoyl)amino]-3-(4-methoxyphenyl)prop-2-enoate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a bromobenzoyl group, a methoxyphenyl group, and a prop-2-enyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of prop-2-enyl (E)-2-[(2-bromobenzoyl)amino]-3-(4-methoxyphenyl)prop-2-enoate typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 2-bromobenzoyl chloride with 4-methoxyaniline to form an intermediate amide. This intermediate is then reacted with prop-2-enyl bromide under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Prop-2-enyl (E)-2-[(2-bromobenzoyl)amino]-3-(4-methoxyphenyl)prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine atom in the bromobenzoyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Prop-2-enyl (E)-2-[(2-bromobenzoyl)amino]-3-(4-methoxyphenyl)prop-2-enoate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of prop-2-enyl (E)-2-[(2-bromobenzoyl)amino]-3-(4-methoxyphenyl)prop-2-enoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Prop-2-enyl (E)-2-[(3-bromobenzoyl)amino]-3-phenylprop-2-enoate: Similar structure but with a different position of the bromine atom.
Prop-2-enyl (E)-2-[(2-chlorobenzoyl)amino]-3-(4-methoxyphenyl)prop-2-enoate: Similar structure but with a chlorine atom instead of bromine.
Uniqueness
Prop-2-enyl (E)-2-[(2-bromobenzoyl)amino]-3-(4-methoxyphenyl)prop-2-enoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
prop-2-enyl (E)-2-[(2-bromobenzoyl)amino]-3-(4-methoxyphenyl)prop-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrNO4/c1-3-12-26-20(24)18(13-14-8-10-15(25-2)11-9-14)22-19(23)16-6-4-5-7-17(16)21/h3-11,13H,1,12H2,2H3,(H,22,23)/b18-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNHVRFIWNZFFRM-QGOAFFKASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C(C(=O)OCC=C)NC(=O)C2=CC=CC=C2Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C(\C(=O)OCC=C)/NC(=O)C2=CC=CC=C2Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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